3-(Dipropylcarbamoyl)benzoic acid

Description

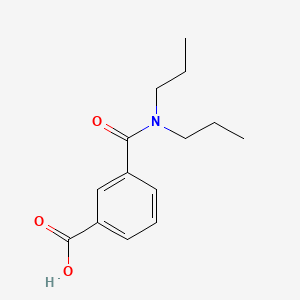

3-(Dipropylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure consists of a benzoic acid core with a dipropylcarbamoyl group attached to the third carbon atom of the benzene ring .

Properties

IUPAC Name |

3-(dipropylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOWTCBXKHFAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155338 | |

| Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126926-35-0 | |

| Record name | 3-[(Dipropylamino)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126926-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dipropylcarbamoyl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with dipropylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3-(Dipropylcarbamoyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Dipropylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research has indicated that compounds similar to 3-(dipropylcarbamoyl)benzoic acid can serve as effective inhibitors of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. These inhibitors are particularly relevant in the context of antibiotic resistance, as they offer a potential alternative to traditional beta-lactam antibiotics. Studies have shown that modifications in the structure of benzoic acid derivatives can enhance their potency against various bacterial strains, making them valuable in the development of new antibacterial agents .

Cancer Research

In cancer research, derivatives of benzoic acid have been explored for their ability to inhibit proteasomes, which are involved in regulating protein degradation and cell cycle control. For instance, compounds that include a dipropylcarbamoyl moiety have been investigated for their effects on tumor cell lines, demonstrating potential anti-cancer properties through mechanisms that induce apoptosis in resistant cancer cells .

Materials Science

Polymer Chemistry

3-(Dipropylcarbamoyl)benzoic acid has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under high temperatures and chemical exposure. This application is particularly significant in developing materials for automotive and aerospace industries where durability is paramount.

Environmental Analysis

Chemical Detection

The compound has also found applications in environmental analysis, particularly in detecting and quantifying pollutants. Its structural characteristics enable it to act as a chelating agent for heavy metals, facilitating their extraction from contaminated environments. This property is crucial for developing methods to remediate polluted sites and assess environmental health .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various benzoic acid derivatives against resistant strains of Staphylococcus aureus. The results indicated that 3-(dipropylcarbamoyl)benzoic acid exhibited significant inhibitory activity with an IC50 value comparable to existing antibiotics. This finding underscores its potential as a lead compound for further drug development.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human melanoma cells treated with derivatives of 3-(dipropylcarbamoyl)benzoic acid revealed a marked decrease in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, suggesting its utility in targeted cancer therapies.

Data Tables

Mechanism of Action

The mechanism of action of 3-(Dipropylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylcarbamoyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving protein-ligand interactions and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

- 3-(Diethylcarbamoyl)benzoic acid

- 3-(Dimethylcarbamoyl)benzoic acid

- 3-(Dibutylcarbamoyl)benzoic acid

Comparison

Compared to its analogs, 3-(Dipropylcarbamoyl)benzoic acid exhibits unique properties due to the presence of the dipropylcarbamoyl group. This group enhances its hydrophobicity and binding affinity, making it more effective in certain applications, such as enzyme inhibition and drug development .

Biological Activity

3-(Dipropylcarbamoyl)benzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound 3-(Dipropylcarbamoyl)benzoic acid is characterized by the following structure and molecular formula:

- Molecular Formula : C₁₄H₁₉NO₃

- Molecular Weight : 251.31 g/mol

- Chemical Structure : Chemical Structure

The biological activity of 3-(Dipropylcarbamoyl)benzoic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been studied for its potential as an anti-inflammatory agent and its role in modulating various signaling pathways associated with disease processes.

1. Antitumor Activity

Research has indicated that 3-(Dipropylcarbamoyl)benzoic acid exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. For instance:

- Cell Lines Tested : Human melanoma (MeWocis1), Hep-G2, and A2058.

- Mechanism : The compound acts by inhibiting proteasomal activity, which is crucial for the degradation of pro-apoptotic factors in cancer cells .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

- In Vitro Studies : Showed reduced levels of TNF-alpha and IL-6 in treated cells.

- Animal Models : Demonstrated decreased edema in models of acute inflammation .

3. Neuroprotective Properties

Recent studies suggest that 3-(Dipropylcarbamoyl)benzoic acid may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Its ability to modulate amyloid precursor protein processing suggests potential applications in mitigating amyloid plaque formation.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Case Studies

-

Case Study on Antitumor Activity :

- Objective : Evaluate the effects on human melanoma cells.

- Methodology : Administered varying concentrations of 3-(Dipropylcarbamoyl)benzoic acid.

- Results : Significant reduction in cell viability at concentrations above 10 µM, with notable apoptosis markers observed.

-

Case Study on Neuroprotection :

- Objective : Assess neuroprotective effects against amyloid-beta toxicity.

- Methodology : Treated neuronal cultures with amyloid-beta alongside the compound.

- Results : Reduced neuronal death and improved cell viability compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.